Diosbulbin B

Vue d'ensemble

Description

Synthesis Analysis

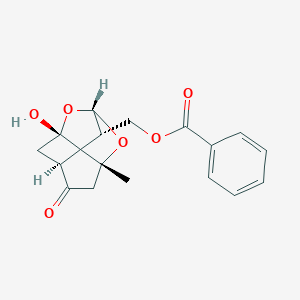

The synthesis of Diosbulbin B involves metabolic activation, which is required for DB-induced liver injury . Protein covalent binding of an electrophilic reactive intermediate of DB is considered to be one of the key mechanisms of cytotoxicity . Cysteine (Cys) and lysine (Lys) residues were found to react with the reactive intermediate to form three types of protein modification, including Cys adduction, Schiff’s base, and Cys/Lys crosslink .Molecular Structure Analysis

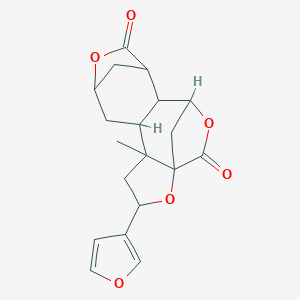

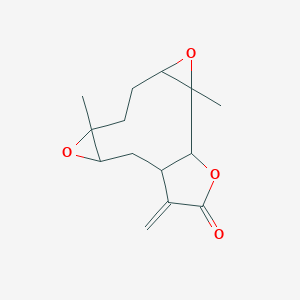

The molecular structure of Diosbulbin B is represented by the formula C19H20O6 . The molecular weight of Diosbulbin B is 344.36 . The chemical name of Diosbulbin B is (2R,6S,6aS,7R,10R,11aR,11bS)-2-(furan-3-yl)-11b-methylhexahydro-1H-3a,6:7,10-dimethanofuro[2,3-c]oxepino[4,5-e]oxepine-4,8(2H,6H)-dione .Chemical Reactions Analysis

Diosbulbin B undergoes a series of chemical reactions in the body. It is metabolically activated to form a reactive intermediate that binds covalently to proteins . This protein covalent binding is considered to be one of the key mechanisms of DB’s cytotoxicity . The levels of hepatic protein adductions were found to be proportional to the severity of hepatotoxicity of DB .Physical And Chemical Properties Analysis

Diosbulbin B is a solid substance . It has a solubility of ≥16.1 mg/mL in DMSO . It should be stored at -20°C .Applications De Recherche Scientifique

Mechanism of Hepatotoxicity : DIOB undergoes metabolic activation, forming electrophilic intermediates that covalently bind to proteins, leading to hepatotoxicity. Cysteine and lysine residues in proteins react with these intermediates, forming modifications like Cys adduction, Schiff’s base, and Cys/Lys crosslink, which are proportional to the severity of hepatotoxicity (Wang et al., 2017).

Cytochrome P450–Mediated Metabolic Activation : Cytochrome P450 enzymes, particularly CYP3A4, are responsible for the bioactivation of DIOB, producing reactive metabolites that can bind to biomolecules like glutathione and proteins, contributing to its hepatotoxicity (Lin et al., 2014).

Impact on Liver Metabolism : DIOB affects fatty acid and glucose metabolism, disturbs bile acid synthesis and transport, and can cause hyperbilirubinemia. It alters the expression of Cyp3a11 and disrupts the TCA cycle, contributing to hepatotoxicity (Ji et al., 2020).

Protective Effects of Scutellarin : Scutellarin, a compound found in Scutellaria barbata, can protect against DIOB-induced liver injury by attenuating NF-κB-mediated hepatic inflammation and oxidative stress (Niu et al., 2015).

Role in Cancer Therapy : Low-dose DIOB can induce gastric cancer cell death by modulating the miR-7-5p/REGγ axis, suggesting a potential therapeutic application in cancer treatment (Li et al., 2019).

Detection of Protein Adducts : Development of polyclonal antibodies for detecting DIOB-derived protein adducts helps in understanding its hepatotoxic mechanisms (Hu et al., 2018).

Pharmacokinetic Studies : Understanding the pharmacokinetics of DIOB, including gender-related differences, is crucial for evaluating its therapeutic and toxicological profiles (Yang et al., 2013).

Mitochondria-Dependent Apoptosis : DIOB induces mitochondria-dependent apoptosis in hepatocytes, regulated by ROS-mediated autophagy, highlighting the complex interplay between cellular pathways in response to DIOB exposure (Ye et al., 2019).

Safety And Hazards

Diosbulbin B is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling Diosbulbin B .

Propriétés

IUPAC Name |

(1S,3R,5S,6R,8R,11R,12S,13S)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-18-6-13(9-2-3-22-8-9)25-19(18)7-14(24-17(19)21)15-11-4-10(5-12(15)18)23-16(11)20/h2-3,8,10-15H,4-7H2,1H3/t10-,11+,12+,13+,14-,15+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEANLIISUSNNDX-YHPVUIEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC13CC(C4C2CC5CC4C(=O)O5)OC3=O)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H](O[C@@]13C[C@@H]([C@H]4[C@H]2C[C@@H]5C[C@H]4C(=O)O5)OC3=O)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diosbulbin B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)